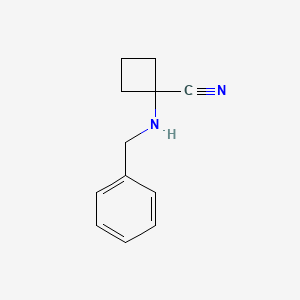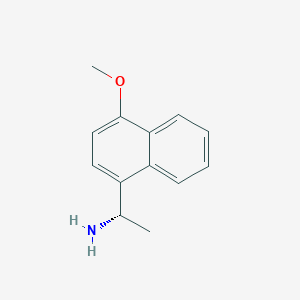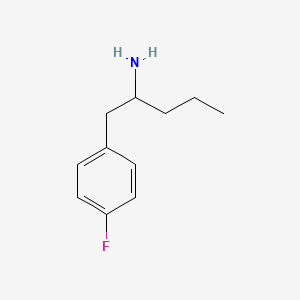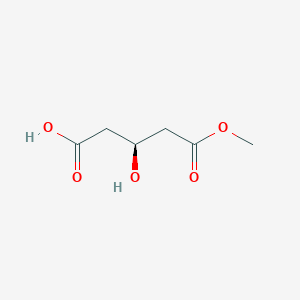
1-(Benzylamino)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H14N2 It is characterized by a cyclobutane ring substituted with a benzylamino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
1-(Benzylamino)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-(Amino)cyclobutane-1-carbonitrile: Lacks the benzyl group, resulting in different chemical properties.
1-(Benzylamino)cyclopentane-1-carbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its reactivity and applications.
Uniqueness: 1-(Benzylamino)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring with a benzylamino and nitrile group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(benzylamino)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-9H2 |
InChI Key |
HYRXZEUSEVRKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748085.png)

![Benzo[b]thiophene-6-methanesulfonyl chloride](/img/structure/B11748091.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748094.png)


![(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline](/img/structure/B11748139.png)
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
![(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine](/img/structure/B11748147.png)
![(3-methoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748150.png)
![1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)
